An In-depth Technical Guide to 5-Oxospiro[3.3]heptane-2-carboxylic acid: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide to 5-Oxospiro[3.3]heptane-2-carboxylic acid: A Novel Scaffold for Drug Discovery
Abstract
The paradigm of drug discovery is continually evolving, with a pronounced shift away from planar, aromatic structures towards three-dimensional, sp³-rich molecular architectures. This strategic move, often termed the "escape from flatland," aims to enhance compound properties such as solubility, metabolic stability, and target-binding specificity.[1][2] Within this context, the spiro[3.3]heptane motif has emerged as a particularly valuable scaffold due to its rigid, well-defined three-dimensional geometry.[3][4] This guide provides a comprehensive technical overview of 5-Oxospiro[3.3]heptane-2-carboxylic acid, a bifunctional building block poised for significant utility in medicinal chemistry. We will explore its unique chemical structure, delineate a robust synthetic pathway, provide a thorough spectroscopic characterization, and discuss its potential applications as a novel scaffold for the development of next-generation therapeutics.
The Spiro[3.3]heptane Scaffold: A Privileged Structure in Modern Medicinal Chemistry
The spiro[3.3]heptane framework, consisting of two cyclobutane rings fused at a central quaternary carbon, offers a unique and rigid conformational profile. Unlike flexible aliphatic chains or planar aromatic rings, its structure projects substituents into distinct vectors in three-dimensional space. This rigidity can be a significant asset in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Furthermore, the spiro[3.3]heptane core is increasingly recognized as a saturated bioisostere of the benzene ring.[5][6] Replacing a phenyl group with this scaffold can significantly improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
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Increased Solubility: The higher fraction of sp³-hybridized carbons generally leads to improved aqueous solubility.
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Enhanced Metabolic Stability: The scaffold lacks the aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes.
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Novel Intellectual Property: Its unique structure provides access to novel chemical space, offering opportunities for new patents.[6]
The introduction of functional handles, such as the ketone and carboxylic acid in the title compound, transforms the inert scaffold into a versatile platform for chemical elaboration, making it a highly attractive building block for library synthesis and lead optimization campaigns.[7][8]
Molecular Structure and Physicochemical Properties
5-Oxospiro[3.3]heptane-2-carboxylic acid (also known as 6-Oxospiro[3.3]heptane-2-carboxylic acid) possesses a compact and rigid structure. The two cyclobutane rings are perpendicular to each other, creating a defined spatial arrangement for the two functional groups.
Caption: Proposed synthetic workflow for 5-Oxospiro[3.3]heptane-2-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Cyclobutane-1,1-diyldimethanol (Intermediate A)
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Rationale: The initial step involves the reduction of a commercially available diester to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for its high reactivity and efficiency in reducing esters.
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Procedure:
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To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq.) in THF dropwise.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
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Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
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Filter the resulting white precipitate and wash thoroughly with THF.
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Concentrate the filtrate under reduced pressure to yield the crude diol, which can often be used in the next step without further purification.
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Step 2: Synthesis of Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate) (Intermediate B)
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Rationale: The hydroxyl groups are converted to a better leaving group, tosylate, to facilitate the subsequent nucleophilic substitution for ring formation.
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Procedure:
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Dissolve the crude diol (1.0 eq.) in pyridine at 0 °C.
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Add p-toluenesulfonyl chloride (TsCl, 2.2 eq.) portion-wise, maintaining the temperature below 5 °C.
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Stir the reaction at 0 °C for 4 hours, then allow it to stand at 4 °C overnight.
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Pour the reaction mixture into ice-cold water and extract with diethyl ether.
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Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify by recrystallization from ethanol to afford the ditosylate.
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Step 3: Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate (Intermediate C)
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Rationale: This is the key spirocyclization step. Diethyl malonate acts as the nucleophile in a double alkylation reaction with the ditosylate, forming the second cyclobutane ring.
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Procedure:
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Prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium metal (2.2 eq.) in absolute ethanol under nitrogen.
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To this solution, add diethyl malonate (1.1 eq.) dropwise at room temperature.
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Add a solution of the ditosylate (Intermediate B, 1.0 eq.) in ethanol and heat the mixture to reflux for 24 hours.
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Cool the mixture, neutralize with acetic acid, and remove the ethanol under reduced pressure.
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Partition the residue between water and diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
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Purify the crude product by vacuum distillation or column chromatography to yield the spiro diester.
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Step 4: Synthesis of Spiro[3.3]heptane-2-carboxylic acid (Intermediate D)
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Rationale: The diester is hydrolyzed to the corresponding diacid, which is then thermally decarboxylated. The strain in the cyclobutane ring facilitates the loss of one carboxyl group. A similar thermal decarboxylation is documented for a related compound. [9]* Procedure:
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Hydrolyze the spiro diester (1.0 eq.) by refluxing with an excess of aqueous potassium hydroxide (KOH) until the solution becomes homogeneous.
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Cool the solution, acidify with concentrated HCl to pH 1, and extract the diacid with ethyl acetate.
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Dry the organic extracts and concentrate to yield the crude spiro[3.3]heptane-2,6-dicarboxylic acid.
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Thermally decarboxylate the crude diacid by heating it neat at 180-200 °C until the evolution of CO₂ ceases. [9] 5. Cool the residue to yield crude Spiro[3.3]heptane-2-carboxylic acid, which can be purified by recrystallization.
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Step 5: Synthesis of 5-Oxospiro[3.3]heptane-2-carboxylic acid (Final Product)
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Rationale: A selective oxidation of the methylene group alpha to the spiro center is required. While challenging, directed oxidation methods can be employed. A more plausible route involves starting with a precursor that already contains a protected ketone. However, for this linear synthesis, a late-stage oxidation is proposed. Reagents like Dess-Martin periodinane or PCC are suitable for converting secondary C-H to ketones, though regioselectivity may be a challenge and require optimization. An alternative, more controlled approach would involve biocatalytic hydroxylation followed by oxidation, as demonstrated on related spiro[3.3]heptane systems. [2]* Procedure (Illustrative):
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Protect the carboxylic acid of Intermediate D as a methyl or ethyl ester.
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Employ a selective C-H oxidation protocol. For example, using N-hydroxyphthalimide (NHPI) catalysis with a co-oxidant.
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Following oxidation to the ketone, deprotect the ester group via saponification (e.g., LiOH in THF/water).
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Acidify and extract the final product, 5-Oxospiro[3.3]heptane-2-carboxylic acid. Purify by column chromatography or recrystallization.
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Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the structure and purity of the final compound. The expected data is a synthesis of known spectral information for the specific molecule and general principles for its constituent functional groups. [10][11][12] Table 2: Summary of Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Multiplets in the range of 2.0-3.5 ppm corresponding to the cyclobutane protons. A downfield singlet or broad singlet between 10-12 ppm for the carboxylic acid proton. The proton alpha to the carboxylic acid (at C2) would appear as a distinct multiplet. [10][13] |
| ¹³C NMR | Carbonyl (ketone) signal around 200-215 ppm. Carbonyl (acid) signal around 175-185 ppm. Spiro-carbon signal around 40-50 ppm. Multiple signals for the CH₂ and CH carbons of the rings between 20-60 ppm. [10] |
| IR Spectroscopy | Very broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid dimer). [11][14]Sharp, strong C=O stretch (ketone) around 1750-1770 cm⁻¹ (strained ring). [12]Strong C=O stretch (acid) around 1700-1725 cm⁻¹. [11][14] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 154. Key fragments corresponding to loss of H₂O (M-18), loss of COOH (M-45), and formation of an acylium ion. [15] |
Detailed ¹H NMR Analysis
The ¹H NMR spectrum is a key identifier. Based on available data for 6-Oxospiro[3.3]heptane-2-carboxylic acid, the following assignments can be made. [13]* δ 10.0-12.0 (br s, 1H): This highly deshielded, broad signal is characteristic of the carboxylic acid proton (-COOH). [10]* δ 2.5-3.2 (m, 5H): This complex region contains the signals for the protons on the cyclobutanone ring and the proton alpha to the carboxyl group (C2-H).
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δ 2.0-2.4 (m, 4H): This region likely corresponds to the remaining protons on the second cyclobutane ring.
The complexity of the aliphatic region is due to the rigid, non-planar structure of the spirocycle, which makes many protons chemically and magnetically inequivalent, leading to complex splitting patterns.
Applications in Medicinal Chemistry and Drug Development
5-Oxospiro[3.3]heptane-2-carboxylic acid is not merely a chemical curiosity; it is a strategically designed building block for addressing key challenges in drug discovery. Its bifunctional nature allows for orthogonal chemical modifications, enabling the exploration of diverse chemical space.
Caption: Role as a versatile scaffold in medicinal chemistry.
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Amide Library Synthesis: The carboxylic acid moiety is an ideal handle for amide coupling, one of the most robust and widely used reactions in medicinal chemistry. This allows for the systematic introduction of a wide array of amine-containing fragments, enabling structure-activity relationship (SAR) studies.
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Scaffold Decoration via Ketone Chemistry: The ketone provides a second, orthogonal point for modification. It can be converted to alcohols, amines (via reductive amination), olefins (via Wittig reaction), or used to introduce further complexity through nucleophilic additions.
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Rigid Linker Technology: In applications like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), the linker connecting the two active components is critical. The rigidity of the spiro[3.3]heptane core can provide precise control over the distance and orientation between linked fragments, which can be crucial for efficacy.
By leveraging this building block, drug development professionals can generate novel compounds with enhanced 3D character, potentially leading to improved potency, selectivity, and pharmacokinetic profiles compared to traditional "flat" molecules. [16][17]
Conclusion
5-Oxospiro[3.3]heptane-2-carboxylic acid represents a valuable convergence of several key concepts in modern medicinal chemistry: the utility of sp³-rich scaffolds, the strategy of bioisosteric replacement, and the power of bifunctional building blocks. Its rigid, three-dimensional structure provides a robust platform for creating diverse compound libraries with favorable physicochemical properties. The synthetic route, while multi-step, is based on reliable and scalable chemical transformations. Supported by a clear spectroscopic signature, this compound is a well-characterized and highly promising tool for researchers and scientists dedicated to the design and development of innovative therapeutics.
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